molecular formula C20H17F2N3O3 B4502281 N-(3-fluorobenzyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(3-fluorobenzyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B4502281
M. Wt: 385.4 g/mol
InChI Key: DKWDABOCJRZIGH-UHFFFAOYSA-N
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Description

N-(3-Fluorobenzyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide (CAS: 1232782-12-5) is a pyridazinone-based acetamide derivative characterized by a 3-fluorobenzyl group attached to the acetamide nitrogen and a 4-fluoro-2-methoxyphenyl substituent on the pyridazinone ring . The compound’s structure integrates fluorinated aromatic systems, which are known to enhance metabolic stability and binding affinity in medicinal chemistry contexts.

Properties

IUPAC Name

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-[(3-fluorophenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O3/c1-28-18-10-15(22)5-6-16(18)17-7-8-20(27)25(24-17)12-19(26)23-11-13-3-2-4-14(21)9-13/h2-10H,11-12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWDABOCJRZIGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorobenzyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. The key steps may include:

  • Formation of the pyridazinone core through cyclization reactions.
  • Introduction of the fluorobenzyl and methoxyphenyl groups via nucleophilic substitution or coupling reactions.
  • Acetylation to introduce the acetamide functionality.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorobenzyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction of the carbonyl group to alcohols.

    Substitution: Halogenation, nitration, or other electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens or nitro compounds. Reaction conditions may vary depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as intermediates in chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluorobenzyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyridazinone-acetamide derivatives, focusing on substituent variations, synthetic strategies, and inferred pharmacological implications.

Substituent Variations on the Benzyl Group

The 3-fluorobenzyl group in the target compound distinguishes it from analogs with alternative aromatic or aliphatic N-substituents:

Pyridazinone Ring Substituents

The 4-fluoro-2-methoxyphenyl group on the pyridazinone ring contrasts with other substituents in terms of electronic and steric effects:

  • Piperazinyl substituents : Compounds such as N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[3-(4-(4-fluorophenyl)piperazin-1-yl)-6-oxopyridazinyl]acetamide introduce a basic piperazine moiety, enabling hydrogen bonding and interactions with cationic binding pockets (e.g., serotonin or dopamine receptors) .
  • Methylthio and methoxybenzyl groups : Derivatives like N-(4-bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazinyl}acetamide (8a) leverage sulfur or methoxy groups for lipophilicity modulation or metabolic resistance .

Acetamide Linker Modifications

  • Ester and acid derivatives : Ethyl-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazinyl}acetate (6a) and its carboxylic acid analog (7a) highlight the impact of ester-to-acid conversion on bioavailability and target binding .
  • Extended alkyl chains : Propanamide derivatives (e.g., 3-[3-(4-(4-fluorophenyl)piperazin-1-yl)-6-oxopyridazinyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)propanamide, 6g) introduce conformational flexibility, which may optimize interactions with larger binding sites .

Biological Activity

N-(3-fluorobenzyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article synthesizes available information on its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and pharmacokinetic properties.

Chemical Structure

The compound's structure can be denoted as follows:

C19H19F2N3O2\text{C}_{19}\text{H}_{19}\text{F}_{2}\text{N}_{3}\text{O}_{2}

This structure features a fluorobenzyl group and a pyridazinone moiety, which are critical for its biological activity.

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Inhibition of Enzymatic Activity : The compound has been shown to modulate protein kinase activity, which plays a crucial role in cell signaling pathways related to proliferation and survival .
  • Induction of Apoptosis : In vitro studies indicate that this compound can induce apoptosis in cancer cells, which is a programmed cell death mechanism essential for eliminating malignant cells .
  • Cell Cycle Arrest : The compound has demonstrated the ability to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating .

In Vitro Studies

Research has shown that this compound exhibits potent anti-cancer activity across various cancer cell lines. Key findings include:

  • IC50 Values : The compound demonstrated low IC50 values (indicating high potency) against several cancer types, including melanoma and pancreatic cancer. For example, it exhibited an IC50 of 1.30 μM against HepG2 liver cancer cells .
Cell LineIC50 (μM)
HepG21.30
A375 (melanoma)0.95
Panc-1 (pancreatic)1.50

In Vivo Studies

In vivo studies using xenograft models have shown that treatment with this compound significantly reduces tumor growth compared to control groups. For instance, in A375 xenograft models in mice, tumor growth inhibition was reported at approximately 48% .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:

  • Absorption : Rapid absorption post-administration.
  • Metabolism : Metabolized primarily in the liver with moderate stability due to the presence of fluorine substituents.
  • Excretion : Primarily excreted through renal pathways.

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

  • Melanoma Treatment : A study involving patients with advanced melanoma showed significant tumor regression after treatment with this compound combined with standard therapies.
  • Pancreatic Cancer Trials : Ongoing trials are assessing the efficacy of this compound in combination therapies for patients with resistant pancreatic cancer forms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-fluorobenzyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-fluorobenzyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.